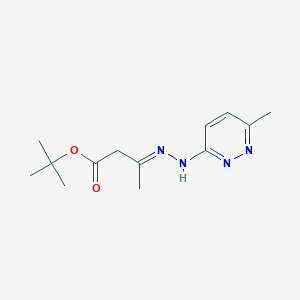
3-(2-(6-Methyl-3-pyridazinyl)hydrazinylidene)butyric acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tert-butyl group, a hydrazinylidene linkage, and a pyridazinyl moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate typically involves the reaction of tert-butyl acetoacetate with 6-methylpyridazine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicinal chemistry, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is explored for its potential as a drug candidate. Its interactions with enzymes and receptors are studied to develop new treatments for various diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyridazinyl moiety may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl 3-[(6-chloropyridazin-3-yl)hydrazinylidene]butanoate
- tert-butyl 3-[(6-ethylpyridazin-3-yl)hydrazinylidene]butanoate
- tert-butyl 3-[(6-phenylpyridazin-3-yl)hydrazinylidene]butanoate
Comparison: Compared to similar compounds, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is unique due to the presence of the methyl group on the pyridazinyl ring This methyl group can influence the compound’s reactivity and biological activity, making it distinct from its analogs
Properties
CAS No. |
69579-14-2 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl (3E)-3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C13H20N4O2/c1-9-6-7-11(16-14-9)17-15-10(2)8-12(18)19-13(3,4)5/h6-7H,8H2,1-5H3,(H,16,17)/b15-10+ |
InChI Key |
TWJIVZPKDMZUFW-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=NN=C(C=C1)N/N=C(\C)/CC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NN=C(C=C1)NN=C(C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
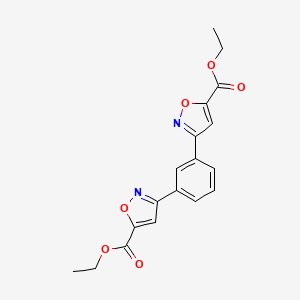
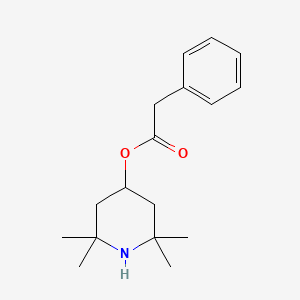
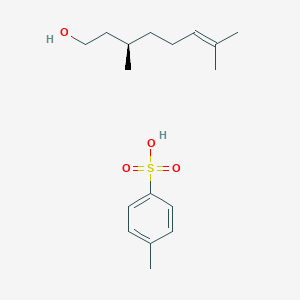



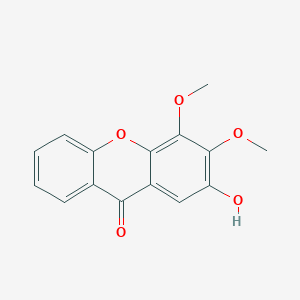

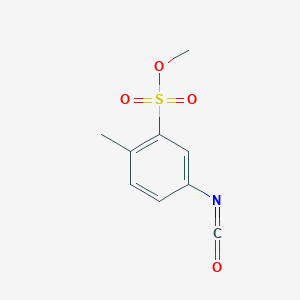
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
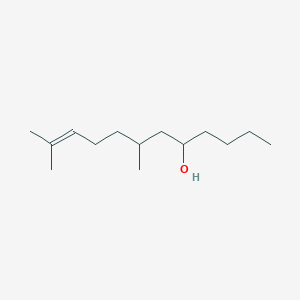
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
